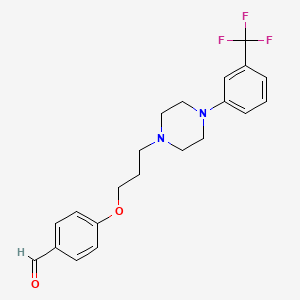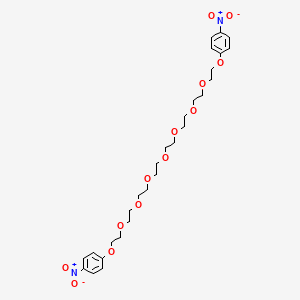
Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- is a complex organic compound that features a benzaldehyde core with a trifluoromethyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with a piperazine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)benzoic acid.
Reduction: Formation of 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but lacks the piperazine moiety.
3-(Trifluoromethyl)benzaldehyde: Similar structure but with the trifluoromethyl group in a different position.
4-Bromo-3-(trifluoromethyl)benzaldehyde: Contains a bromine atom in addition to the trifluoromethyl group.
Uniqueness
Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- is unique due to the presence of both the trifluoromethyl group and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
| 84344-65-0 | |
Molecular Formula |
C21H23F3N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]benzaldehyde |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)18-3-1-4-19(15-18)26-12-10-25(11-13-26)9-2-14-28-20-7-5-17(16-27)6-8-20/h1,3-8,15-16H,2,9-14H2 |
InChI Key |
BENHOCSWVAGQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)


![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)


